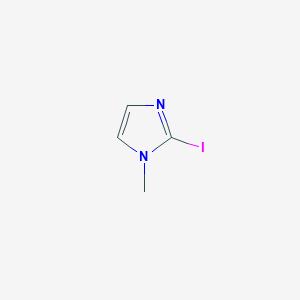

2-iodo-1-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 347482. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRACZNEJSCZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319572 | |

| Record name | 2-iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37067-95-1 | |

| Record name | 37067-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Iodo-1-methyl-1H-imidazole

Executive Summary

2-Iodo-1-methyl-1H-imidazole is a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a reactive carbon-iodine bond at the electron-rich C2 position of the N-methylated imidazole core, renders it an invaluable precursor for introducing the 1-methylimidazol-2-yl moiety through various cross-coupling reactions. This guide provides a comprehensive overview of the most efficient and regioselective synthesis of this compound, focusing on the principles of directed ortho-metalation (DoM). We will delve into the mechanistic rationale, provide a detailed, field-proven experimental protocol, and present the necessary characterization data to ensure the synthesis of a highly pure and verifiable final product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this key synthetic intermediate.

Introduction: The Strategic Importance of this compound

The imidazole nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules, prized for its ability to engage in hydrogen bonding and coordinate with metal centers in enzymes. The targeted functionalization of this ring system is therefore of paramount importance. This compound stands out as a particularly strategic intermediate for several reasons:

-

Versatile Coupling Handle: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds at the C2 position.

-

Regiochemical Purity: The synthesis of substituted imidazoles can often lead to mixtures of isomers. A synthetic route that provides a single, pure regioisomer like the 2-substituted product is highly desirable as it obviates the need for challenging downstream purifications.

-

Precursor to Advanced Intermediates: The title compound serves as a gateway to more complex molecules, including organometallic reagents (via metal-halogen exchange) and a wide range of substituted imidazoles used in the development of kinase inhibitors, anti-infective agents, and materials science applications.

Synthetic Strategy: Directed Metalation as the Method of Choice

While direct electrophilic iodination of 1-methylimidazole is conceivable, it often suffers from a lack of regioselectivity, potentially yielding a mixture of 2-, 4-, and 5-iodo isomers, along with di-iodinated byproducts. To overcome this fundamental challenge, a more elegant and highly regioselective strategy is employed: Directed Metalation followed by Iodination .

Mechanistic Rationale

The C2 proton of N-alkylated imidazoles is the most acidic proton on the ring. This heightened acidity is due to a combination of the inductive effect of the adjacent nitrogen atoms and the stability of the resulting C2-lithiated anion, which can be viewed as a carbene-like species stabilized by the flanking nitrogens.

This kinetic acidity allows for the selective deprotonation at the C2 position using a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi). The reaction is typically performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. Once the 2-lithio-1-methyl-1H-imidazole intermediate is formed in situ, it serves as a potent nucleophile. The subsequent introduction of an electrophilic iodine source, such as molecular iodine (I₂), results in a clean and regioselective quench, affording the desired this compound. This foundational principle of C2-metalation of N-substituted imidazoles was established by Shirley and Alley, providing a robust method for regioselective functionalization.[1]

The overall synthetic workflow can be visualized as follows:

Detailed Experimental Protocol

This protocol is a robust procedure for the laboratory-scale synthesis of this compound.

Materials & Reagents:

-

1-Methylimidazole (CAS: 616-47-7)

-

n-Butyllithium (n-BuLi), typically 2.5 M solution in hexanes

-

Iodine (I₂) (CAS: 7553-5-6)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel (for column chromatography)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

-

Initial Charge: The flask is charged with 1-methylimidazole (e.g., 2.0 g, 24.4 mmol) and anhydrous THF (100 mL). The solution is stirred and cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation (Lithiation): n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.8 mmol, 1.1 equivalents) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-methyl-1H-imidazole intermediate.

-

Iodination: A solution of iodine (6.8 g, 26.8 mmol, 1.1 equivalents) in anhydrous THF (50 mL) is prepared in a separate dry flask. This iodine solution is then added dropwise to the reaction mixture at -78 °C over 20 minutes.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the dropwise addition of saturated aqueous sodium thiosulfate solution (50 mL) to consume any unreacted iodine.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate (2 x 30 mL) and brine (1 x 30 mL). The aqueous layers are combined and back-extracted with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 70:30 hexanes/ethyl acetate). Fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to afford pure this compound as an off-white to light brown solid.

Data Presentation & Characterization

Reaction Parameters and Yield

The following table summarizes the typical quantitative data for the described protocol.

| Parameter | Value |

| Starting Material | 1-Methylimidazole |

| Equivalents (n-BuLi) | 1.1 |

| Equivalents (Iodine) | 1.1 |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temp. |

| Reaction Time | ~3-4 hours |

| Typical Yield | 75-85% |

| Appearance | Off-white to light brown solid |

| Melting Point | 87 °C |

Spectroscopic Characterization

To validate the identity and purity of the synthesized product, comprehensive spectroscopic analysis is essential.

¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃, δ in ppm)

-

7.05 (d, J=1.2 Hz, 1H): Corresponds to the proton at the C5 position of the imidazole ring.

-

6.95 (d, J=1.2 Hz, 1H): Corresponds to the proton at the C4 position of the imidazole ring.

-

3.65 (s, 3H): Corresponds to the three protons of the N-methyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (100 MHz, CDCl₃, δ in ppm)

-

129.5: Carbon atom at the C4 position.

-

123.0: Carbon atom at the C5 position.

-

90.5: Iodinated carbon atom at the C2 position. This upfield shift is characteristic of a carbon bearing an iodine atom.

-

35.0: Carbon atom of the N-methyl group.

Safety and Handling Considerations

-

n-Butyllithium: n-BuLi is a pyrophoric reagent that reacts violently with water and protic solvents. It must be handled under a strictly inert atmosphere (nitrogen or argon) using proper syringe techniques. All glassware must be rigorously dried.

-

Iodine: Iodine is corrosive and can cause severe irritation upon contact or inhalation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvent from a sealed bottle.

Conclusion

The synthesis of this compound via directed C2-lithiation and subsequent iodination represents a highly efficient, regioselective, and reliable method for accessing this valuable synthetic intermediate. The protocol described herein is robust and scalable, providing excellent yields of the target compound with high purity. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedure, researchers can confidently prepare this key building block for applications in drug discovery, materials science, and broader organic synthesis.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-iodo-1-methyl-1H-imidazole (CAS No: 37067-95-1), a key heterocyclic building block in modern organic synthesis. With its unique electronic and steric characteristics, this versatile intermediate serves as a valuable scaffold for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document is intended to be a practical resource, offering insights into its handling, synthesis, and application in pivotal cross-coupling reactions.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The introduction of a methyl group at the N1 position and an iodine atom at the C2 position imparts specific reactivity to the molecule. The iodine atom, being a good leaving group, makes the C2 position susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[1]

Structural and Physical Characteristics

The fundamental properties of this compound are summarized in the table below. It typically presents as a solid with low solubility in water but is soluble in common organic solvents.[1][2]

| Property | Value | References |

| Molecular Formula | C₄H₅IN₂ | [2] |

| Molecular Weight | 208.00 g/mol | |

| Appearance | Solid (Typical) | [1] |

| Melting Point | 87 °C | [2] |

| Boiling Point | 120-122 °C at 45 mmHg | [2] |

| Density (Predicted) | 2.07 ± 0.1 g/cm³ | [2] |

| InChI Key | BKRACZNEJSCZML-UHFFFAOYSA-N | |

| CAS Number | 37067-95-1 |

Solubility and Stability

This compound exhibits low solubility in water due to its relatively non-polar organic structure. However, it is soluble in common organic solvents such as dichloromethane and chloroform.[1] The compound is noted to be unstable under certain conditions, particularly in the presence of strong bases or oxidizing agents, and is also light-sensitive.[1][2] For long-term storage, it is recommended to keep it under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[2]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is a critical step for its subsequent use in more complex molecular constructions. A common laboratory-scale synthesis involves the direct iodination of 1-methylimidazole.

Iodination of 1-Methylimidazole

This method involves the reaction of 1-methylimidazole with an iodinating agent. One reported method involves the reaction of 1-methylimidazole with sodium iodide.[2] Another general approach for the synthesis of iodoimidazoles is the reaction of the parent imidazole with iodine in the presence of a base.

Diagram of Synthetic Pathway

Caption: General synthetic scheme for the iodination of 1-methylimidazole.

Experimental Protocol: Synthesis via Iodination (General Procedure)

Disclaimer: This is a generalized protocol and may require optimization. Appropriate safety precautions must be taken.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylimidazole in a suitable anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

-

Deprotonation (if required): Cool the solution to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to deprotonate the imidazole ring, forming the corresponding imidazolide anion.

-

Iodination: Slowly add a solution of the iodinating agent (e.g., iodine dissolved in the reaction solvent) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Note: As of the time of writing, detailed, publicly available assigned spectra for this compound are limited. The following are expected characteristic signals based on the analysis of similar imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two imidazole ring protons and the methyl group protons. The chemical shifts of the ring protons will be influenced by the electron-withdrawing effect of the iodine atom. The methyl group protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the three imidazole ring carbons and the methyl carbon. The carbon atom bonded to iodine (C2) is expected to have a characteristic chemical shift.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.00 g/mol ). Fragmentation patterns may include the loss of an iodine atom and other characteristic fragments of the methylimidazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H, C=N, and C-N stretching and bending vibrations of the methylimidazole ring.

Reactivity and Applications in Cross-Coupling Reactions

The presence of the C-I bond makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, particularly in pharmaceutical and materials science research.[3]

Diagram of Cross-Coupling Reactivity

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C2 position of the imidazole ring and an aryl or vinyl boronic acid/ester. This is a powerful method for synthesizing 2-aryl-1-methylimidazoles.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C for several hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding 2-alkynyl-1-methylimidazole derivatives.

Experimental Protocol: Sonogashira Coupling (General Procedure)

-

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).

-

Add the terminal alkyne (1.2-1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.

Heck Coupling

The Heck reaction allows for the formation of a C-C bond between this compound and an alkene, leading to the synthesis of 2-alkenyl-1-methylimidazoles.

Experimental Protocol: Heck Coupling (General Procedure)

-

In a sealed tube or Schlenk flask, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., triethylamine or K₂CO₃).

-

Add a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the reaction mixture at an elevated temperature (typically 80-140 °C) for several hours.

-

After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a C-N bond between this compound and a primary or secondary amine, producing 2-amino-1-methylimidazole derivatives.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand, a strong base (e.g., NaOt-Bu or Cs₂CO₃), and this compound (1.0 equiv.).

-

Add the amine (1.1-1.2 equiv.) and an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture, typically between 80 and 110 °C, until the reaction is complete.

-

After cooling, the reaction is quenched, and the product is extracted and purified.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[2][4] It can cause skin, eye, and respiratory irritation.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound.[4] All manipulations should be performed in a well-ventilated fume hood.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If swallowed, rinse the mouth with water and seek medical attention.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the synthesis of a diverse range of substituted imidazoles. This guide has outlined its core chemical and physical properties, provided a general synthetic protocol, and detailed its application in key synthetic transformations. For researchers and professionals in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for the design and execution of innovative synthetic strategies.

References

A Technical Guide to 2-Iodo-1-methyl-1H-imidazole: Synthesis, Properties, and Applications in Modern Chemistry

CAS Number: 37067-95-1

Abstract

This technical guide provides an in-depth overview of 2-iodo-1-methyl-1H-imidazole, a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document covers its fundamental physicochemical properties, detailed synthesis and characterization methodologies, core chemical reactivity, and significant applications, particularly its role as a versatile intermediate in the development of complex molecules and pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of a Functionalized Heterocycle

This compound is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the N1 position and an iodine atom at the C2 position. The imidazole moiety is a ubiquitous scaffold in biologically active molecules, including the essential amino acid histidine, which makes imidazole derivatives a focal point of pharmaceutical research.

The strategic placement of the iodine atom on the electron-rich imidazole core imparts significant synthetic utility. The carbon-iodine bond serves as a highly effective "synthetic handle" for a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile and regioselective introduction of diverse molecular fragments, making this compound an invaluable precursor for constructing complex molecular architectures. Its applications are particularly prominent in the synthesis of kinase inhibitors and other targeted therapeutics.[1]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its safe and effective use in a laboratory setting.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 37067-95-1 | [2] |

| Molecular Formula | C₄H₅IN₂ | |

| Molecular Weight | 208.00 g/mol | |

| Appearance | White crystalline solid | [3] |

| Melting Point | 87 °C | [3] |

| Boiling Point | 120-122 °C at 45 mmHg | [3] |

| Density | 2.07 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and DMSO; insoluble in water. | [3] |

| SMILES | CN1C=CN=C1I | |

| InChI Key | BKRACZNEJSCZML-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Damage/Irritation (Category 1/2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system).

-

Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light.

-

Synthesis and Characterization

The synthesis of this compound is typically achieved through the direct iodination of 1-methylimidazole. This method leverages the high electron density of the imidazole ring, which makes it susceptible to electrophilic substitution.

Synthesis Workflow

The general workflow for the synthesis involves the reaction of a commercially available starting material, 1-methylimidazole, with an iodine source.

Figure 1: General experimental workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

-

1-Methylimidazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-methylimidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Iodination: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine.

-

Add saturated aqueous NaHCO₃ to neutralize the mixture.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white solid.

-

Causality and Self-Validation: The N-methyl group activates the imidazole ring towards electrophilic substitution and directs the incoming electrophile (I⁺ from NIS) primarily to the C2 position, which is the most electron-rich carbon. The success of the reaction is validated at each stage: TLC confirms the consumption of starting material, the color change during the quench indicates the removal of excess iodine, and final characterization by NMR and MS confirms the structure and purity of the product.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two imidazole ring protons and the N-methyl protons. Based on data for similar imidazole derivatives, the ring protons (H4 and H5) would appear as singlets or doublets in the aromatic region (~δ 6.8-7.5 ppm), while the N-methyl protons would appear as a singlet in the upfield region (~δ 3.5-4.0 ppm).[3][4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show four distinct signals: one for the N-methyl carbon, and three for the imidazole ring carbons (C2, C4, C5). The iodinated C2 carbon is expected to appear at a characteristic chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₄H₅IN₂ (m/z ≈ 208.95).

Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the reactivity of its carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.[1]

References

2-iodo-1-methyl-1H-imidazole molecular weight

An In-Depth Technical Guide to 2-Iodo-1-Methyl-1H-Imidazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. From its fundamental physicochemical properties to its synthesis and diverse applications, this document serves as an essential resource for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, the compound's role as a versatile intermediate, and the critical safety protocols required for its handling. The imidazole scaffold is a cornerstone in many biologically active molecules, and the strategic placement of an iodine atom at the 2-position of 1-methylimidazole creates a highly valuable precursor for constructing complex molecular architectures.

Physicochemical Properties and Characterization

This compound is an organic compound featuring a five-membered aromatic imidazole ring with two nitrogen atoms, a methyl group at the N1 position, and an iodine atom at the C2 position.[1] This specific substitution pattern endows the molecule with distinct chemical properties, primarily driven by the polarized and labile carbon-iodine bond, which is a focal point for synthetic transformations.[1][2]

Key Properties Summary

The fundamental properties of this compound are summarized in the table below, providing at-a-glance data for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₅IN₂ | [1][3] |

| Molecular Weight | 208.00 g/mol | [1][3][4] |

| CAS Number | 37067-95-1 | [1][5] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 87 °C | [5] |

| Boiling Point | 120-122 °C (at 45 mmHg) | [5] |

| Solubility | Soluble in ethanol, chloroform, DMSO; Insoluble in water | [5] |

| Density | ~2.07 g/cm³ (Predicted) | [5] |

Structural Characterization

Confirmation of the structure and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the arrangement of protons and carbons. The chemical shifts of the imidazole ring protons and the methyl group, along with the characteristic downfield shift of the carbon atom bonded to iodine, provide definitive structural evidence.

-

Mass Spectrometry (MS) : This technique is used to verify the molecular weight of the compound. The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the calculated molecular weight (208.00 g/mol ).[1]

Synthesis of this compound

The synthesis of this compound requires a regioselective approach. Direct halogenation of the imidazole ring can be challenging, as the reaction conditions heavily influence the position and degree of substitution. For instance, iodination under alkaline conditions can favor the formation of multi-iodinated products like 2,4,5-triiodoimidazole.[1] Therefore, controlled methods are necessary to achieve specific mono-iodination at the C2 position.

Protocol: Regioselective Iodination of 1-Methylimidazole

This protocol describes a common and efficient method for the synthesis of this compound. The choice of an appropriate iodinating agent and base is critical for achieving high regioselectivity and yield. The reaction of N-methylimidazole with an electrophilic iodine source is a standard approach.[1]

Experimental Rationale:

-

Starting Material: 1-Methylimidazole is used as the substrate. The C2 position is the most electron-rich and thus most susceptible to electrophilic attack.

-

Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent, which helps prevent over-reaction.

-

Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without participating in it.

-

Purification: Column chromatography is employed to separate the desired product from unreacted starting materials and by-products, ensuring high purity.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in dry acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Core Applications in Research and Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[6] this compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate. The iodine atom is an excellent leaving group, making the C2 position a versatile handle for introducing molecular diversity through various cross-coupling reactions.[2]

This reactivity allows for the construction of more complex imidazole derivatives for screening in drug discovery programs. Its applications span several areas:

-

Pharmaceutical Industry: It is a key building block for synthesizing compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][7]

-

Chemical Research: It is used to study the reactivity of imidazole derivatives and to develop new synthetic methodologies.[1]

-

Material Science: Its unique electronic properties suggest potential applications in the development of novel materials.[1]

Role as a Versatile Synthetic Intermediate

The C-I bond is readily activated by transition metal catalysts (e.g., palladium, copper), enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This transforms the simple starting material into a diverse library of functionalized imidazoles.

Caption: Role as a precursor in transition metal-catalyzed cross-coupling reactions.

Handling, Safety, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as a combustible solid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[8]

Safety Data Summary

| Hazard Classification | GHS Code(s) | Precautionary Statement(s) | Reference(s) |

| Skin Irritation | H315 | P280, P302+P352 | [4][8] |

| Serious Eye Damage | H318 | P280, P305+P351+P338 | [8] |

| Respiratory Irritation | H335 | P261, P304+P340 | [4][8] |

Protocol: Safe Handling and Storage

Adherence to the following protocol is mandatory to ensure personnel safety and maintain the integrity of the compound.

Step-by-Step Handling and Storage:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][10]

-

Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation. Do not breathe the dust.[5]

-

Spill Management: In case of a spill, immediately evacuate the area. Wear appropriate PPE and use an absorbent material to clean up the spill. Avoid generating dust. Place the waste in a sealed, labeled container for proper disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][10]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][10]

-

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Protect from light and keep away from incompatible materials such as strong oxidizing agents.[2][11]

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of organic chemistry. Its well-defined physicochemical properties, coupled with its strategic reactivity, make it an indispensable tool for researchers aiming to synthesize novel imidazole-containing compounds. While its synthesis requires careful control to ensure regioselectivity, its utility in expanding chemical space through cross-coupling reactions is unparalleled. As research into imidazole-based therapeutics continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase, paving the way for future discoveries in drug development and materials science. Strict adherence to safety protocols is paramount to harnessing its full potential responsibly.

References

- 1. Buy this compound | 37067-95-1 [smolecule.com]

- 2. This compound | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. chembk.com [chembk.com]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. capotchem.com [capotchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the NMR Spectroscopic Data of 2-iodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-iodo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. Understanding the precise NMR characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and successful application in complex synthetic pathways.

Introduction: The Significance of this compound

This compound is a versatile intermediate utilized in the development of novel pharmaceutical agents and functional materials. The imidazole scaffold is a prevalent motif in numerous biologically active molecules. The presence of an iodine atom at the C2 position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The methyl group at the N1 position prevents tautomerism, leading to a well-defined regioisomer.

Given its strategic importance, the unequivocal structural characterization of this compound is paramount. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular structure in solution. This guide presents a thorough examination of its ¹H and ¹³C NMR spectra, providing the necessary data for researchers to confidently identify and utilize this compound.

NMR Spectroscopic Analysis

The structural elucidation of this compound is definitively achieved through the combined analysis of its ¹H and ¹³C NMR spectra. The following sections provide a detailed breakdown of the experimental data and their interpretation.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following atom numbering scheme is used for this compound.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the methyl protons and the two protons on the imidazole ring.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1 | 3.53 | s | - | 3H | N-CH₃ (H6) |

| 2 | 6.95 | d | 1.2 | 1H | H5 |

| 3 | 6.97 | d | 1.2 | 1H | H4 |

| Solvent: CDCl₃, Frequency: 600 MHz[1] |

Interpretation of the ¹H NMR Spectrum:

-

N-CH₃ Protons (H6): The singlet at 3.53 ppm, integrating to three protons, is unequivocally assigned to the methyl group attached to the N1 nitrogen.[1] The absence of coupling confirms that there are no adjacent protons.

-

Imidazole Ring Protons (H4 and H5): The two doublets at 6.95 ppm and 6.97 ppm, each integrating to one proton, are assigned to the H4 and H5 protons of the imidazole ring.[1] The small coupling constant of 1.2 Hz is characteristic of a three-bond coupling (³J) between H4 and H5 in an imidazole ring. The downfield shift of these protons compared to unsubstituted imidazole is influenced by the electron-withdrawing effect of the iodine atom at the C2 position. The slight difference in their chemical shifts arises from the different electronic environments of C4 and C5.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure, showing four distinct carbon signals.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | 36.6 | N-CH₃ (C6) |

| 2 | 90.8 | C2-I |

| 3 | 124.1 | C5 |

| 4 | 132.2 | C4 |

| Solvent: CDCl₃, Frequency: 150 MHz[1] |

Interpretation of the ¹³C NMR Spectrum:

-

N-CH₃ Carbon (C6): The signal at 36.6 ppm is assigned to the carbon of the N-methyl group.[1]

-

C2 Carbon: The signal at 90.8 ppm corresponds to the C2 carbon, which is directly bonded to the iodine atom.[1] The significant upfield shift compared to other imidazole ring carbons is a result of the "heavy atom effect" of iodine.

-

C4 and C5 Carbons: The signals at 132.2 ppm and 124.1 ppm are assigned to the C4 and C5 carbons, respectively.[1] The deshielding of these carbons is consistent with their position in the aromatic imidazole ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct iodination of 1-methylimidazole.[2]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolution: Dissolve 1-methylimidazole in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to a reduced temperature, typically 0 °C, using an ice bath.

-

Reagent Addition: Slowly add a solution of iodine monochloride (ICl) in the same solvent to the cooled solution of 1-methylimidazole with vigorous stirring. The addition should be dropwise to control the reaction temperature.

-

Reaction: Allow the reaction mixture to stir at the reduced temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to obtain the pure this compound.

NMR Sample Preparation and Data Acquisition

Accurate NMR data is contingent on proper sample preparation and the selection of appropriate acquisition parameters.

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Protocol:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 10-15 ppm.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Approximately 0-160 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Conclusion

This technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectroscopic data for this compound. The presented chemical shifts, coupling constants, and signal assignments, supported by experimental protocols, offer a reliable reference for researchers in the fields of drug discovery, organic synthesis, and materials science. The comprehensive data and methodologies described herein are intended to facilitate the accurate identification and confident use of this important synthetic intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-iodo-1-methyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-iodo-1-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages high-fidelity spectral prediction algorithms to elucidate the expected chemical shifts and coupling patterns. Furthermore, this document details a robust experimental protocol for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of the spectroscopic properties of this important molecule for reaction monitoring, quality control, and structural verification.

Introduction: The Significance of this compound

This compound (C₄H₅IN₂) is a substituted imidazole derivative of significant interest in organic synthesis and medicinal chemistry.[1] The imidazole ring is a ubiquitous scaffold in numerous biologically active compounds, including antifungal agents, antihypertensives, and anticancer drugs. The presence of an iodine atom at the C2 position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Accurate structural characterization is paramount in the synthesis and application of such compounds. ¹H NMR spectroscopy stands as a primary and indispensable tool for the unambiguous determination of molecular structure in solution.[2] This guide provides a detailed exposition of the expected ¹H NMR spectrum of this compound, offering a valuable resource for researchers working with this compound.

Predicted ¹H NMR Spectrum of this compound

Due to the lack of publicly available experimental ¹H NMR data for this compound, the following spectral parameters have been generated using a reputable online NMR prediction tool. These predictions are based on sophisticated algorithms that consider the electronic environment of each proton.

Predicted Spectral Data

The predicted ¹H NMR data for this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H4 | ~ 7.10 | Doublet (d) | 1H |

| H5 | ~ 6.95 | Doublet (d) | 1H |

| N-CH₃ | ~ 3.65 | Singlet (s) | 3H |

Disclaimer: These are predicted values and may differ from experimental results. It is crucial to acquire an experimental spectrum for confirmation.

Interpretation of the Predicted Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

-

Imidazole Ring Protons (H4 and H5): The two protons on the imidazole ring, H4 and H5, are chemically non-equivalent and are expected to appear as doublets due to mutual coupling. The electron-withdrawing effect of the adjacent nitrogen atoms and the iodine atom will cause these protons to resonate in the downfield region of the spectrum, typical for aromatic protons. The predicted chemical shifts are approximately 7.10 ppm for H4 and 6.95 ppm for H5. The coupling constant between these two protons is expected to be small, on the order of 1-3 Hz, which is characteristic of three-bond coupling in five-membered aromatic heterocycles.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom are equivalent and are therefore expected to appear as a sharp singlet. Their resonance is predicted to be around 3.65 ppm. This chemical shift is consistent with a methyl group attached to a nitrogen atom within an aromatic system.

The logical relationship between the molecular structure and the expected ¹H NMR signals is depicted in the following diagram:

Caption: Correlation of molecular structure to predicted ¹H NMR signals.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum. These protocols are based on established procedures for similar compounds and represent best practices in the field.

Synthesis of this compound

This procedure describes the direct iodination of 1-methylimidazole using iodine monochloride.

Materials:

-

1-Methylimidazole (1.0 eq)

-

Iodine monochloride (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-methylimidazole (1.0 eq) and dissolve it in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Iodinating Agent: Slowly add a solution of iodine monochloride (1.05 eq) in anhydrous dichloromethane to the stirred solution of 1-methylimidazole via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine monochloride. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

The following diagram illustrates the experimental workflow for the synthesis:

Caption: Workflow for the synthesis of this compound.

¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for preparing an NMR sample and acquiring a ¹H NMR spectrum.

Materials and Equipment:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of purified this compound directly into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

-

Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Shimming and Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

-

Processing: Process the free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Data Analysis and Troubleshooting

Confirming the Structure

The acquired experimental spectrum should be compared with the predicted data. The presence of two doublets in the aromatic region and a singlet for the methyl group would provide strong evidence for the successful synthesis of this compound. Integration of the peaks should correspond to a 1:1:3 ratio for the imidazole and methyl protons, respectively.

Common Issues and Solutions

-

Broad Peaks: Broadening of the spectral lines can be due to the presence of paramagnetic impurities or a high sample concentration. Ensure the use of high-purity solvents and glassware. If the sample is too concentrated, dilute it.

-

Impurity Signals: The presence of unexpected peaks may indicate impurities from the synthesis. Compare the spectrum with that of the starting materials and solvents to identify these signals. Further purification of the sample may be necessary.

-

Solvent Peak: A residual proton signal from the deuterated solvent will be present (e.g., at 7.26 ppm for CDCl₃). This should not be mistaken for a sample peak.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound, a compound of significant interest in synthetic and medicinal chemistry. By combining theoretical predictions with robust, field-proven experimental protocols for synthesis and spectral acquisition, this document serves as a comprehensive resource for researchers. The elucidated spectral features, including the characteristic chemical shifts and coupling patterns, provide a reliable benchmark for the structural verification and quality assessment of this important heterocyclic building block. Adherence to the detailed methodologies will ensure the reliable synthesis and characterization of this compound, facilitating its application in drug discovery and development.

References

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Iodo-1-methyl-1H-imidazole

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-iodo-1-methyl-1H-imidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and data interpretation for the full characterization of this important heterocyclic compound.

Introduction: The Significance of this compound

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The imidazole moiety is a common feature in many biologically active molecules, and the introduction of an iodine atom at the C2 position provides a versatile handle for further chemical modifications, such as cross-coupling reactions. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for confirming the identity, purity, and electronic environment of this compound. This guide will walk through the critical aspects of analyzing its ¹³C NMR spectrum, from first principles to practical application.

Theoretical Principles and Predictive Analysis

The ¹³C NMR spectrum of this compound is governed by a combination of electronic effects from the substituents on the imidazole ring. A thorough understanding of these effects allows for a predictive assignment of the chemical shifts.

The Parent Scaffold: 1-Methylimidazole

To appreciate the influence of the iodo-substituent, we first consider the ¹³C NMR spectrum of the parent compound, 1-methylimidazole.[1][2][3][4][5] The reported chemical shifts provide a baseline for our analysis.

The Impact of Iodine: The Heavy Atom Effect

The introduction of an iodine atom at the C2 position dramatically influences the chemical shift of the directly attached carbon. This is primarily due to the "heavy atom effect," a relativistic phenomenon that significantly alters the shielding of the nucleus.[6][7] This effect, also known as the spin-orbit heavy-atom on the light-atom (SO-HALA) effect, can lead to a substantial upfield or downfield shift of the C2 carbon.[6][7][8] In the case of iodo-substituted carbons, this typically results in a pronounced upfield shift (shielding). For instance, the chemical shift of the carbon attached to iodine in iodoethane is significantly shielded.[9]

Predicted Chemical Shifts

Based on the principles outlined above, we can predict the approximate chemical shifts for the four unique carbon atoms in this compound.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C2 | 90 - 110 | The C2 carbon is directly bonded to the iodine atom and is expected to experience a strong shielding effect (upfield shift) due to the heavy atom effect.[6][7][8][9] |

| C4 | 125 - 130 | The chemical shift of C4 is expected to be similar to that in 1-methylimidazole, with minor influences from the C2-substituent.[10] |

| C5 | 120 - 125 | Similar to C4, the C5 chemical shift should be comparable to that of 1-methylimidazole.[10] |

| N-CH₃ | 30 - 35 | The N-methyl carbon's chemical shift is generally consistent across various 1-methylimidazole derivatives. |

Experimental Protocol for ¹³C NMR Acquisition

The following section details a robust, self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for imidazole derivatives.[11][12] The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard, with its ¹³C signal set to 0.0 ppm.[9]

Spectrometer Setup and Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz spectrometer:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Ensures good resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | Improves signal-to-noise ratio, which can be important for quaternary carbons. |

| Spectral Width (SW) | ~250 ppm | Covers the expected range of ¹³C chemical shifts.[13] |

| Temperature | 298 K | Standard room temperature acquisition. |

Experimental Workflow Diagram

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Data Interpretation and Validation

A successfully acquired spectrum should display four distinct signals corresponding to the four unique carbon environments in the molecule. The interpretation should align with the predicted chemical shifts. For validation, computational methods can be employed.

Computational Prediction with DFT

Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts with high accuracy.[11] By employing a suitable functional and basis set, a theoretical spectrum can be generated and compared with the experimental data to confirm assignments.

Molecular Structure

Caption: Structure of this compound.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful diagnostic tool for its structural confirmation. The key feature of its spectrum is the significant upfield shift of the C2 carbon, a direct consequence of the heavy atom effect of iodine. By following the detailed experimental protocol and leveraging predictive models, researchers can confidently acquire and interpret the ¹³C NMR data for this versatile compound, ensuring the integrity of their synthetic and developmental endeavors.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]

- 2. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization [mdpi.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Analytical Blueprint: A Deep Dive into the Mass Spectrometry of 2-iodo-1-methyl-1H-imidazole

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Among the vast arsenal of analytical techniques, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information. This guide offers an in-depth technical exploration of the mass spectrometric behavior of 2-iodo-1-methyl-1H-imidazole, a substituted imidazole of interest in various research and development domains. While a publicly available, definitive mass spectrum for this specific compound is not readily accessible, this document synthesizes foundational principles of mass spectrometry with data from analogous structures to provide a robust predictive analysis of its fragmentation patterns and a guide to its characterization.

Foundational Principles: Ionization and Fragmentation of Substituted Imidazoles

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique significantly influences the resulting mass spectrum, dictating whether the primary observation is the intact molecular ion or a rich tapestry of fragment ions.

Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (typically 70 eV), inducing significant fragmentation. For substituted imidazoles, EI mass spectra are often characterized by a visible molecular ion peak, though its intensity can vary.[1][2] The fragmentation pathways are typically driven by the stability of the resulting ions and neutral losses.

Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly useful for generating intact protonated molecules, denoted as [M+H]⁺. This is especially valuable for confirming the molecular weight of a compound.[3][4] Subsequent fragmentation can be induced in the gas phase through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), providing controlled structural analysis.

The imidazole ring itself is a relatively stable aromatic system. However, under ionization, it can undergo characteristic fragmentation, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN).[2][5] The nature and position of substituents play a crucial role in directing the fragmentation pathways.

Predicted Mass Spectrum and Fragmentation Pathway of this compound

The structure of this compound incorporates several key features that will dictate its mass spectrometric behavior: the imidazole core, a methyl group on one nitrogen, and an iodine atom at the 2-position.

Molecular Ion: The nominal molecular weight of this compound (C₄H₅IN₂) is 208 g/mol . A key characteristic to anticipate in the mass spectrum is the isotopic signature of iodine. Iodine is monoisotopic, with a mass of approximately 127 amu.[6] Its presence will be definitively marked by a peak at m/z 127 corresponding to the I⁺ ion, and any iodine-containing fragments will reflect this mass.

A proposed fragmentation pathway under Electron Ionization (EI) is depicted below. This pathway is inferred from the known fragmentation of substituted imidazoles and iodo-containing organic compounds.[1][7][8]

Caption: Proposed EI fragmentation of this compound.

Key Predicted Fragments:

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 208 | [C₄H₅IN₂]⁺˙ (Molecular Ion) | Initial ionization of the parent molecule. |

| 207 | [C₄H₄IN₂]⁺ | Loss of a hydrogen radical (H•) from the molecular ion. |

| 127 | [I]⁺ | Cleavage of the C-I bond, a characteristic peak for iodo-compounds.[7][8] |

| 81 | [C₄H₅N₂]⁺ | Loss of an iodine radical (I•) from the molecular ion. |

| 67 | [C₃H₃N₂]⁺ | Subsequent loss of a methylene radical (•CH₂) from the [C₄H₅N₂]⁺ fragment. |

| 52 | [C₃H₂N]⁺ | Loss of hydrogen cyanide (HCN) from the [C₄H₅N₂]⁺ fragment, a common pathway for imidazoles.[2][5] |

Experimental Workflow: A Practical Approach

For the definitive analysis of this compound, a combination of chromatographic separation and mass spectrometric detection is recommended.

Sample Preparation and Chromatography

-

Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for calibration and sensitivity assessment.

-

Chromatographic Separation (LC-MS):

-

Column: A C18 reversed-phase column is a suitable starting point for separating the analyte from potential impurities.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid aids in protonation for positive-ion ESI.

-

Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Caption: A typical LC-MS workflow for the analysis.

Mass Spectrometry Parameters

-

Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

-

Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-300 to detect the molecular ion and key fragments.

-

Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the protonated molecule ([M+H]⁺ at m/z 209). This will induce fragmentation and allow for comparison with the predicted fragmentation pathway.

Data Interpretation and Validation

The trustworthiness of the analysis relies on a self-validating system of checks:

-

Molecular Ion Confirmation: The presence of a peak at m/z 209 in ESI+ mode, corresponding to [M+H]⁺, provides strong evidence for the molecular weight. High-resolution mass spectrometry can further confirm the elemental composition.

-

Isotopic Pattern: While iodine itself is monoisotopic, the presence of a ¹³C isotope will result in a small M+1 peak with an intensity of approximately 4.4% of the monoisotopic peak.

-

Fragmentation Consistency: The fragments observed in the MS/MS spectrum should align with the predicted fragmentation pathways for substituted imidazoles and iodo-compounds. The presence of the m/z 127 ion is a particularly strong indicator.

-

Reference Spectra: When available, comparison with a library or reference spectrum of an authentic standard is the gold standard for identification. The SpectraBase entry for the analogous 2-iodo-1-phenyl-1H-imidazole can serve as a useful, albeit not definitive, point of comparison.[9]

Conclusion

The mass spectrometric analysis of this compound, while not documented with a publicly available reference spectrum, can be approached with a high degree of confidence through the application of fundamental principles and comparative analysis. By employing a systematic workflow encompassing appropriate sample preparation, chromatographic separation, and a combination of full scan and tandem mass spectrometry, researchers can reliably identify and characterize this molecule. The predicted fragmentation pattern, characterized by the loss of iodine and the cleavage of the imidazole ring, provides a clear roadmap for data interpretation. This guide serves as a foundational resource for scientists and professionals in drug development, enabling the robust analytical characterization of this and other novel substituted imidazoles.

References

- 1. scilit.com [scilit.com]

- 2. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]